An In-Depth Technical Guide to the Structure, Synthesis, and Application of FMOC-DL-3-Benzothienylalanine
An In-Depth Technical Guide to the Structure, Synthesis, and Application of FMOC-DL-3-Benzothienylalanine
This guide provides a comprehensive technical overview of Nα-(9-fluorenylmethoxycarbonyl)-DL-3-(3-benzothienyl)alanine (FMOC-DL-3-benzothienylalanine), a crucial non-proteinogenic amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural significance, detailed synthesis and purification protocols, and its pivotal role in modern peptide science.
Introduction: A Unique Building Block for Advanced Peptide Chemistry
In the landscape of peptide synthesis and medicinal chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. FMOC-DL-3-benzothienylalanine is a premier example of such a building block. Its unique architecture, combining the well-established fluorenylmethoxycarbonyl (Fmoc) protecting group with a bioisosterically significant benzothienylalanine core, offers chemists a powerful tool for modulating the properties of synthetic peptides. The benzothiophene moiety, an analogue of tryptophan's indole ring, can introduce unique conformational constraints, improve metabolic stability, and enhance binding interactions, making this reagent invaluable for drug discovery and materials science.[1][2]
Section 1: Molecular Structure and Physicochemical Properties
The functionality of FMOC-DL-3-benzothienylalanine is a direct result of its distinct molecular components.
-
The DL-3-Benzothienylalanine Core: This non-polar, aromatic amino acid serves as the structural foundation. The benzothiophene side chain is a key feature, providing a rigid, planar structure that can engage in π-stacking and hydrophobic interactions within a peptide sequence, often leading to peptides with improved stability and bioactivity.[1][]
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The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile amine protecting group. Its critical function is to prevent unwanted reactions at the N-terminus during peptide chain elongation.[4] The lability of the Fmoc group under mild basic conditions (e.g., piperidine) while remaining stable to acidic conditions is the foundation of orthogonal solid-phase peptide synthesis (SPPS) strategies.[5]
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₁NO₄S | [1][6] |
| Molecular Weight | 443.52 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [1][6] |
| CAS Number | 177966-60-8 (L-form) / 177966-61-9 (D-form) | [1][5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][5] |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | [6] |
Section 2: Synthesis of FMOC-DL-3-Benzothienylalanine
The synthesis of FMOC-DL-3-benzothienylalanine is logically approached as a two-stage process: first, the creation of the racemic amino acid core, followed by the N-terminal protection with the Fmoc group.
Protocol 1: Synthesis of DL-3-Benzothienylalanine
This protocol is based on the well-established malonic ester synthesis route, which is a reliable method for preparing α-amino acids.[7][8]
Rationale: The reaction begins with the deprotonation of diethyl acetamidomalonate to form a soft nucleophile. This nucleophile then displaces the chloride from 3-(chloromethyl)benzothiophene, an electrophile, in a classic Sₙ2 reaction. The resulting substituted malonic ester is then subjected to harsh acidic hydrolysis, which serves two purposes: it hydrolyzes both the ester and amide functionalities and subsequently induces decarboxylation to yield the final racemic amino acid.
Step-by-Step Methodology:
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Alkylation: Dissolve diethyl acetamidomalonate (1.0 eq) in a suitable anhydrous solvent such as ethanol. Add sodium ethoxide (1.0 eq) to generate the enolate. To this solution, add 3-(chloromethyl)benzothiophene (1.0 eq) dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off any precipitated sodium chloride, and concentrate the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Treat the crude product from the previous step with a strong acid, such as concentrated hydrochloric acid, and reflux for several hours. This step cleaves the ester and amide bonds and removes one of the carboxyl groups as CO₂.
-
Isolation: Cool the acidic solution. The product may precipitate upon cooling or after neutralization to its isoelectric point. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield DL-3-benzothienylalanine.
Protocol 2: Nα-Fmoc Protection
This procedure employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a highly efficient and common reagent for Fmoc protection under Schotten-Baumann conditions.[][10]
Rationale: The amino acid is dissolved in a basic aqueous solution (sodium bicarbonate), which deprotonates the amino group, enhancing its nucleophilicity. The Fmoc-OSu, dissolved in an organic solvent, is added to this solution. The nucleophilic amino group attacks the carbonyl carbon of the Fmoc-OSu, displacing the stable N-hydroxysuccinimide leaving group and forming the desired N-Fmoc protected amino acid. The biphasic system helps control the reaction.[10]
Step-by-Step Methodology:
-
Dissolution: Suspend DL-3-benzothienylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. Add a miscible organic co-solvent like tetrahydrofuran (THF) or acetone to aid solubility. Cool the mixture in an ice bath to 0-5°C.
-
Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 eq) in THF or acetone and add it dropwise to the stirred amino acid solution over 30 minutes, maintaining the low temperature.
-
Reaction: Allow the mixture to stir in the ice bath for 1-2 hours and then let it warm to room temperature, stirring overnight.
-
Work-up: Add water to the reaction mixture and perform an extraction with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of FMOC-DL-3-benzothienylalanine will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Section 3: Purification and Characterization
The utility of FMOC-amino acids in SPPS is critically dependent on their purity. Impurities can lead to failed couplings, the formation of deletion sequences, or other side reactions, compromising the integrity of the final peptide.[11]
Purification Protocol: Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For many Fmoc-amino acids, recrystallization from a solvent like toluene can effectively remove residual starting materials and byproducts.[12]
Step-by-Step Methodology:
-
Charge the crude FMOC-DL-3-benzothienylalanine into a flask with a suitable solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A rigorous analytical assessment is mandatory to confirm both the identity and purity of the synthesized material.
| Technique | Purpose | Typical Conditions & Expected Results | Source(s) |
| Reverse-Phase HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 265 nm or 301 nm (Fmoc chromophore). Expected result: A major peak with >98% purity. | [13][14] |
| Chiral HPLC | Enantiomeric Purity | Column: Chiral stationary phase (e.g., Chiralpak). Expected result: Two well-resolved peaks of approximately equal area for the DL-racemic mixture. | [7] |
| ¹H NMR | Structural Confirmation | Spectra should show characteristic peaks for the aromatic protons of the benzothienyl and Fmoc groups, as well as the aliphatic protons of the alanine backbone. | [11] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: ESI+. Expected result: A peak corresponding to [M+H]⁺ at m/z ≈ 444.5. | N/A |
Section 4: Applications in Research and Development
The primary application of FMOC-DL-3-benzothienylalanine is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc strategy is the dominant method used today.[12] The cycle for incorporating FMOC-DL-3-benzothienylalanine involves three key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine in DMF. This liberates a free amine, ready for the next coupling step.
-
Amino Acid Coupling: The carboxyl group of the incoming FMOC-DL-3-benzothienylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
Advantages in Drug Discovery
The incorporation of 3-benzothienylalanine into a peptide sequence can confer significant advantages:
-
Enhanced Stability: The benzothiophene ring is less susceptible to oxidation compared to the indole ring of tryptophan, potentially increasing the metabolic stability of the peptide.
-
Improved Binding: The unique electronic and steric properties of the side chain can lead to altered and potentially improved binding affinity and selectivity for biological targets.[1]
-
Structural Probing: It serves as an effective tool for structure-activity relationship (SAR) studies, allowing researchers to probe the requirements of a receptor's binding pocket.[]
Conclusion
FMOC-DL-3-benzothienylalanine is a sophisticated and highly valuable chemical tool. Its well-defined structure, accessible synthesis, and crucial role in SPPS make it an indispensable building block for the creation of novel peptides. By enabling the introduction of a unique aromatic side chain, it empowers scientists to design and synthesize peptidomimetics and therapeutic peptides with tailored properties, driving innovation in both fundamental research and pharmaceutical development.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]
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Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of Medicinal Chemistry, 31(4), 848–851. Available at: [Link]
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Bol, K. M., et al. (1997). An efficient procedure for the preparation of Fmoc-amino acids. Tetrahedron Letters, 38(47), 8225-8228. Available at: [Link]
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Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine via its β-lactone. Organic Syntheses, 70, 1. Available at: [Link]
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Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]
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Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]
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Cambridge University Press. (n.d.). Pschorr Synthesis. Retrieved from [Link]
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Appell, K. C., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic preparations and procedures international, 46(6), 558–564. Available at: [Link]
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Chem-Impex. (n.d.). Fmoc-3-benzothienyl-D-alanine. Retrieved from [Link]
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Einarsson, S., et al. (1987). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatography A, 404, 111-117. Available at: [Link]
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PlumX Metrics. (n.d.). Enantioselective synthesis of Fmoc- l -3-(2-benzothienyl)alanine (2-BtAla) via diastereoselective alkylation of a glycine equivalent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
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Chem-Impex. (n.d.). Fmoc-(3-benzothienyl)-L-β-homoalanine. Retrieved from [Link]
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